

IUPAC name and CAS number for 1-Bromo-7-chloroisoquinoline

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Compound of Interest

Compound Name: 1-Bromo-7-chloroisoquinoline

Cat. No.: B1375658

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An In-depth Technical Guide to **1-Bromo-7-chloroisoquinoline**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **1-Bromo-7-chloroisoquinoline**, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document details the compound's chemical identity, presents a robust and detailed protocol for its synthesis, and offers an in-depth analysis of its chemical reactivity. A core focus is placed on the differential reactivity of the C1-chloro and C7-bromo substituents, which enables selective and sequential functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This strategic utility is highlighted in the context of medicinal chemistry, providing a roadmap for its application in the synthesis of complex molecular scaffolds for drug discovery programs.

Chemical Identity and Properties

1-Bromo-7-chloroisoquinoline is a dihalogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its formal IUPAC name is 7-bromo-1-chloroisoquinoline^{[1][2]}. The presence of two distinct halogen atoms at electronically different positions on the isoquinoline core is the key feature that underpins its synthetic value.

Property	Value	Source(s)
IUPAC Name	7-bromo-1-chloroisoquinoline	[1][2]
CAS Number	215453-51-3	[1][2]
Molecular Formula	C ₉ H ₅ BrClN	[1][2]
Molecular Weight	242.50 g/mol	[2][3]
Appearance	Cream or yellow crystalline powder	[1]
Melting Point	121-126 °C	[3]
InChI Key	UMSWWSIVPWVJOX-UHFFFAOYSA-N	[1][2]

Synthesis of 7-Bromo-1-chloroisoquinoline

The most direct and commonly employed synthesis of 7-bromo-1-chloroisoquinoline starts from the corresponding 7-bromo-1-hydroxyisoquinoline precursor^[4]. The transformation is a chlorination reaction facilitated by a strong dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃).

Reaction Mechanism

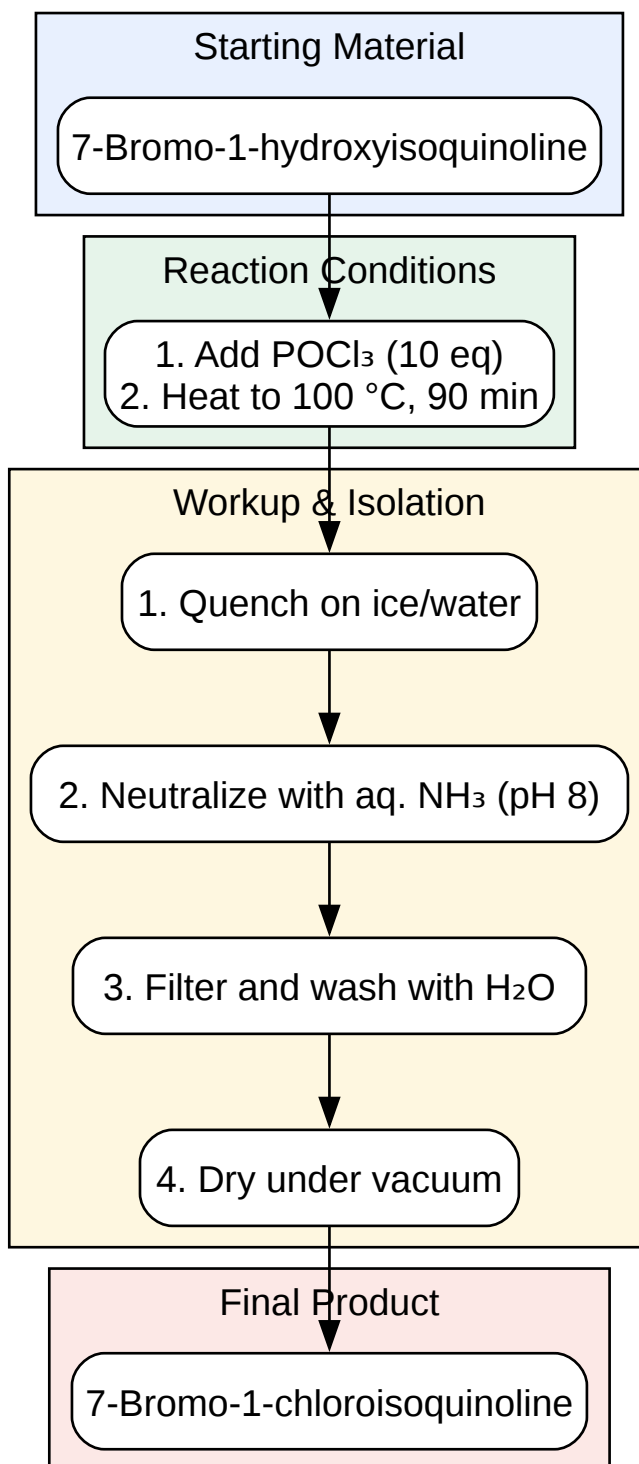
The reaction proceeds via the isoquinolone tautomer of the starting material. The mechanism involves the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which activates the C1 position. Subsequent attack by a chloride ion and elimination of a phosphate byproduct yields the final product. The pyridine-like nitrogen in the isoquinoline ring facilitates this process by withdrawing electron density, making the C1 position more electrophilic.

Detailed Experimental Protocol

- Reagents and Equipment:
 - 7-bromo-1-hydroxyisoquinoline

- Phosphorus oxychloride (POCl_3)
- Ice/water mixture
- Aqueous ammonia
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Procedure:
 - Reaction Setup: In a well-ventilated fume hood, cautiously add 7-bromo-1-hydroxyisoquinoline (0.05 mol, 11.2 g) portionwise to phosphorus oxychloride (0.5 mol, 46.6 mL) in a round-bottom flask at room temperature[4]. Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. Always handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
 - Heating: Heat the resulting mixture to 100 °C with vigorous stirring for 90 minutes[4]. The reaction should be monitored for completion by Thin Layer Chromatography (TLC).
 - Quenching: After cooling to room temperature, cautiously pour the reaction mixture onto a stirred ice/water slurry (200 mL)[4]. This step must be performed slowly and carefully in a large beaker to manage the exothermic reaction and release of HCl gas.
 - Neutralization and Precipitation: Slowly add aqueous ammonia dropwise to the mixture until the pH reaches 8. This will neutralize the excess acid and precipitate the crude product[4].
 - Isolation: Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water to remove inorganic salts[4].
 - Drying: Dry the isolated solid under reduced pressure at 45 °C for 12 hours to yield the final product, typically as a beige or yellow solid[4].

Synthesis Workflow Diagram



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Caption: Synthetic workflow for 7-Bromo-1-chloroisoquinoline.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Technique	Expected Results
¹ H NMR	(DMSO-d ₆) δ 8.4 (s, 1H), 8.38-8.34 (d, J=6 Hz, 1H), 8.07-8.03 (m, 2H), 7.96-7.91 (d, J=6 Hz, 1H)[4].
LCMS	m/z = 242, 244, 246, corresponding to the isotopic pattern of one bromine and one chlorine atom[4].
HPLC	Purity assessment, typically >96%[4].

Chemical Reactivity and Synthetic Utility

The synthetic power of 7-bromo-1-chloroisoquinoline lies in the differential reactivity of its two carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions[2]. Conversely, the C1 position is activated towards nucleophilic aromatic substitution (S_NAr) by the electron-withdrawing effect of the adjacent ring nitrogen. This allows for selective, stepwise functionalization.

Site-Selective Cross-Coupling at C7

The C7-Br bond is the preferred site for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The stronger C1-Cl bond typically remains intact under standard conditions for C-Br coupling.

- Generic Protocol (Suzuki-Miyaura Coupling):
 - To a degassed solution of 7-bromo-1-chloroisoquinoline (1 equiv.), an appropriate arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent system like 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

- Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-90 °C for 2-6 hours, monitoring by TLC.
- Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Site-Selective Nucleophilic Aromatic Substitution (S_NAr) at C1

The C1-Cl bond is readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols). The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer complex[5].

- Generic Protocol (Amination):
 - In a sealed vessel, dissolve 7-bromo-1-chloroisoquinoline (1 equiv.) in a polar aprotic solvent such as DMF or NMP.
 - Add the desired amine nucleophile (1.1-2.0 equiv.) and, if necessary, a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct.
 - Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC/LCMS).
 - Cool the reaction, pour into water, and extract the product with an organic solvent.
 - Wash the combined organic layers with water and brine, dry, and concentrate.
 - Purify by column chromatography or recrystallization.

Reactivity and Sequential Functionalization Strategy

Caption: Differential reactivity of 7-Bromo-1-chloroisoquinoline.

Applications in Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs[3]. The ability to selectively introduce diverse substituents at the C1 and C7 positions makes 7-bromo-1-chloroisoquinoline a valuable starting point for building libraries of drug-like molecules.

The strategic placement of halogens allows for vector-based drug design. For example, a pharmacophore responsible for target binding can be installed at the more reactive C7 position via a Suzuki coupling, while the C1 position can be functionalized with a group designed to improve pharmacokinetic properties (e.g., solubility, metabolic stability) via an S_NAr reaction. This approach is common in the development of kinase inhibitors and other targeted therapies. For instance, analogous 7-bromo-4-chloro-quinoline scaffolds have been successfully utilized as versatile starting points for synthesizing novel anticancer agents by leveraging the differential reactivity of the two halogen atoms[6]. Patents in drug discovery frequently claim large chemical spaces accessible from such versatile intermediates, underscoring their importance in creating novel intellectual property[7][8][9].

Safety and Handling

7-Bromo-1-chloroisoquinoline is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation[2][3].

- GHS Hazard Codes: H301, H315, H318, H335[3].
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a dry, cool place.

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